molecular formula C26H16F6N2O5 B2505847 3-(3,5-bis(trifluoromethyl)benzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 888467-62-7

3-(3,5-bis(trifluoromethyl)benzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

Cat. No.: B2505847
CAS No.: 888467-62-7
M. Wt: 550.413
InChI Key: DMTRAPGGIJMWJJ-UHFFFAOYSA-N
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Description

This compound is a benzofuran-2-carboxamide derivative featuring a 3,5-bis(trifluoromethyl)benzamido substituent at the 3-position of the benzofuran core and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group at the carboxamide nitrogen. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the benzodioxin moiety may contribute to π-π stacking interactions, influencing binding affinity in biological systems.

Properties

IUPAC Name

3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16F6N2O5/c27-25(28,29)14-9-13(10-15(11-14)26(30,31)32)23(35)34-21-17-3-1-2-4-18(17)39-22(21)24(36)33-16-5-6-19-20(12-16)38-8-7-37-19/h1-6,9-12H,7-8H2,(H,33,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTRAPGGIJMWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,5-bis(trifluoromethyl)benzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure featuring a benzofuran moiety and trifluoromethyl groups that enhance its biological activity. Its molecular formula is C20H15F6N2O3C_{20}H_{15}F_6N_2O_3, with a molar mass of approximately 421.34 g/mol. The presence of trifluoromethyl groups is known to influence the lipophilicity and bioavailability of compounds, making them more effective in biological systems.

Research indicates that compounds with similar structures often interact with specific biological targets such as receptors and enzymes involved in tumor growth and neurochemical signaling. The compound under investigation may exhibit:

  • Antitumor Activity : It is hypothesized to inhibit cancer cell proliferation by inducing apoptosis or interfering with cell cycle progression.
  • Neuropharmacological Effects : The structural components suggest potential interaction with serotonin receptors, which could be linked to antidepressant effects.

Antitumor Activity

Several studies have evaluated the antitumor properties of related compounds through in vitro assays on various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Used : MTS cytotoxicity assays and BrdU proliferation assays were employed to assess cell viability and proliferation.

The compound exhibited significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth. For example, related compounds showed IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay format (2D vs. 3D cultures) .

CompoundCell LineIC50 (µM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BHCC82720.46 ± 8.633D
Compound CNCI-H35816.00 ± 9.383D

Neuropharmacological Activity

In studies focusing on antidepressant-like effects, compounds similar to the target compound were tested for their affinity at serotonin receptors:

  • Receptor Affinities : Compounds showed high binding affinities for the 5-HT1A and 5-HT2A receptors.
  • Behavioral Tests : Forced swimming tests (FST) and tail suspension tests (TST) indicated significant reductions in immobility time, suggesting potential antidepressant effects .

Case Studies

  • Case Study on Antitumor Efficacy : A study involving a series of benzofuran derivatives demonstrated that modifications to the benzene ring significantly enhanced antitumor activity against specific lung cancer cell lines .
  • Neuropharmacological Assessment : Another investigation assessed a group of compounds featuring similar scaffolds for their effects on serotonin receptor modulation, revealing promising results in reducing depressive-like behaviors in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Research

Evidence from pesticide chemistry glossaries highlights compounds with analogous trifluoromethylbenzamide or benzofuran/dioxin motifs:

Compound Name Key Structural Features Application/Use Reference ID
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethylbenzamide core, isopropoxy substituent Fungicide
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Urea-linked benzamide, halogen substituents Insect growth regulator
Flubenzimine (N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine) Bis(trifluoromethyl)imino group, thiazolidine core Acaricide

Key Observations :

  • Fluorination : The trifluoromethyl groups in the target compound and flubenzimine enhance resistance to metabolic degradation, a critical factor in pesticidal longevity .
  • Benzodioxin vs. Benzofuran : Unlike the target compound’s benzodioxin group, flutolanil employs an isopropoxy chain, which may reduce steric hindrance but limit π-system interactions .
NMR-Based Structural Comparisons

Evidence from NMR studies (Figure 6, Table 2 in ) demonstrates that compounds with minor substituent variations (e.g., regions A and B in compounds 1 and 7) exhibit nearly identical chemical shifts in most positions except localized regions. This implies:

  • The benzofuran-2-carboxamide scaffold’s rigidity preserves the chemical environment of most protons.
  • Substituents at positions 29–36 and 39–44 (analogous to trifluoromethyl/dioxin groups in the target compound) significantly alter chemical shifts, suggesting these regions drive functional divergence .
Lumping Strategy for Bioactivity Prediction

The lumping strategy () groups structurally similar compounds to predict bioactivity. For example:

  • Target Compound : Likely grouped with benzamide/benzofuran derivatives (e.g., diflubenzuron, flubenzimine) due to shared fluorinated aryl motifs.
  • Bioactivity Inference : Such compounds often target chitin synthesis (insect growth regulators) or fungal membrane integrity, though specific targets for the target compound require experimental validation .

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